N-benzyl-3-cyanobenzenesulfonamide
Overview
Description
N-benzyl-3-cyanobenzenesulfonamide is a chemical compound with the molecular formula C14H12N2O2S and a molecular weight of 272.32 g/mol It is characterized by the presence of a benzyl group attached to a 3-cyanobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-3-cyanobenzenesulfonamide can be synthesized through a reaction involving 3- or 4-cyanobenzenesulfonyl chloride and an amine in the presence of pyridine. The general procedure involves stirring a mixture of 3- or 4-cyanobenzenesulfonyl chloride (605 mg, 3 mmol), the amine (3.3 mmol), and pyridine (736 mg, 9.3 mmol) overnight at room temperature in anhydrous dichloromethane (40 mL) . After the reaction, the solvent is removed under reduced pressure, and the product is purified by flash column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis route described above can be scaled up for industrial purposes. The use of standard organic synthesis equipment and techniques, such as large-scale reactors and automated chromatography systems, can facilitate the production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-cyanobenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
N-benzyl-3-cyanobenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-cyanobenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, sulfonamide compounds are known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The inhibition of these enzymes can lead to therapeutic effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-cyanobenzenesulfonamide
- N-methyl-3-cyanobenzenesulfonamide
- N-ethyl-3-cyanobenzenesulfonamide
Uniqueness
N-benzyl-3-cyanobenzenesulfonamide is unique due to its specific structural features, such as the position of the cyano group and the presence of the benzyl group. These structural characteristics can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-benzyl-3-cyanobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-10-13-7-4-8-14(9-13)19(17,18)16-11-12-5-2-1-3-6-12/h1-9,16H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKNFGXJEKBOOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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